1-Piperidinepropionamide, N-(alpha-methyl-p-propoxybenzyl)-, hydrochlo ride 1-Piperidinepropionamide, N-(alpha-methyl-p-propoxybenzyl)-, hydrochlo ride
Brand Name: Vulcanchem
CAS No.: 111474-14-7
VCID: VC0052415
InChI: InChI=1S/C19H30N2O2.ClH/c1-3-15-23-18-9-7-17(8-10-18)16(2)20-19(22)11-14-21-12-5-4-6-13-21;/h7-10,16H,3-6,11-15H2,1-2H3,(H,20,22);1H
SMILES: CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl
Molecular Formula: C19H31ClN2O2
Molecular Weight: 354.9 g/mol

1-Piperidinepropionamide, N-(alpha-methyl-p-propoxybenzyl)-, hydrochlo ride

CAS No.: 111474-14-7

Main Products

VCID: VC0052415

Molecular Formula: C19H31ClN2O2

Molecular Weight: 354.9 g/mol

1-Piperidinepropionamide, N-(alpha-methyl-p-propoxybenzyl)-, hydrochlo ride - 111474-14-7

CAS No. 111474-14-7
Product Name 1-Piperidinepropionamide, N-(alpha-methyl-p-propoxybenzyl)-, hydrochlo ride
Molecular Formula C19H31ClN2O2
Molecular Weight 354.9 g/mol
IUPAC Name 3-piperidin-1-yl-N-[1-(4-propoxyphenyl)ethyl]propanamide;hydrochloride
Standard InChI InChI=1S/C19H30N2O2.ClH/c1-3-15-23-18-9-7-17(8-10-18)16(2)20-19(22)11-14-21-12-5-4-6-13-21;/h7-10,16H,3-6,11-15H2,1-2H3,(H,20,22);1H
Standard InChIKey BZTHKZDZLGZLMP-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl
Canonical SMILES CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl
Synonyms 1-Piperidinepropionamide, N-(alpha-methyl-p-propoxybenzyl)-, hydrochlo ride
PubChem Compound 3066849
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator